Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, also known as EHQC, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields . EHQC belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of EHQC involves a series of chemical reactions. In one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process leads readily and efficiently to heterocyclic enamines .Molecular Structure Analysis
The molecular structure of EHQC was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . This analysis provides insights into the molecular configurations and structural properties of these compounds.Chemical Reactions Analysis
EHQC participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .Scientific Research Applications
Synthesis and Structural Studies
- Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate and similar compounds have been synthesized and analyzed for their crystal structures. These studies provide insights into the molecular configurations and structural properties of these compounds (Steiger et al., 2020).
Chemical Synthesis Methods
- Research has focused on developing convenient methods for synthesizing these compounds, often through one-pot condensations and other efficient chemical processes. This is pivotal for their potential applications in various fields (Dyachenko & Dyachenko, 2015).
Thermolysis and Chemical Behavior
- Studies have examined the behavior of ethyl esters of similar compounds under thermolysis conditions. Understanding these reactions is crucial for potential applications in material science and pharmaceuticals (Украинец et al., 2013).
Green Chemistry Applications
- Research has also explored the synthesis of these compounds using principles of green chemistry. This approach is significant for sustainable and environmentally friendly chemical production (Ukrainets et al., 2013).
Antibacterial Potential
- Some derivatives of these compounds have been investigated for their antibacterial properties. This is important for developing new antibiotics or antibacterial agents (Balaji et al., 2013).
Hydrolytic Behavior
- The hydrolytic opening of quinoline rings in related compounds has been studied, providing valuable information for chemical synthesis and pharmaceutical applications (Shemchuk et al., 2010).
Spectroscopic Characterization
- Spectroscopic studies, including FT-IR, FT-Raman, and DFT computations, have been conducted to understand the molecular and reactive properties of these compounds. Such studies are critical for their application in various scientific fields (Ranjith et al., 2017).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate may have a similar mode of action.
Mode of Action
It is known that similar compounds can inhibit proteins that are important for virus replication . This suggests that this compound may also interact with proteins to exert its effects.
Biochemical Pathways
Similar compounds have been shown to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.
Pharmacokinetics
It is known that similar compounds are soluble in water , which may influence their bioavailability.
Result of Action
Similar compounds have been shown to have inhibitory activity against influenza a , suggesting that this compound may have similar effects.
Action Environment
It is known that similar compounds should be stored in a dark place, sealed in dry, at room temperature , suggesting that this compound may have similar storage requirements.
Biochemical Analysis
Biochemical Properties
Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in multicomponent reactions such as the Ugi-type condensation . This compound interacts with various biomolecules, including aldehyde derivatives, amine derivatives, and isocyanides, to form heterocyclic enamines . The nature of these interactions involves the formation of a Michael acceptor, which facilitates the condensation process . Additionally, this compound has been shown to interact with nucleophiles and electrophiles, further highlighting its versatility in biochemical reactions .
Cellular Effects
This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular functions . Furthermore, this compound has been shown to modulate metabolic pathways, which can impact overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound acts as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles and electrophiles . Additionally, it participates in enzyme inhibition or activation, depending on the specific biochemical context . The binding interactions of this compound with enzymes and other biomolecules can lead to changes in gene expression, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the concentration of specific metabolites, further influencing cellular metabolism . Additionally, this compound has been shown to interact with key enzymes, affecting their activity and, consequently, the overall metabolic process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy . The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within cells can influence its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h2-6H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGDXXVRFXBURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCCC2)NC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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